molecular formula C17H16ClF3N2O2 B3141399 N-(4-chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea CAS No. 478258-83-2

N-(4-chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea

Cat. No.: B3141399
CAS No.: 478258-83-2
M. Wt: 372.8 g/mol
InChI Key: WDWBNWIFPHIYHQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This urea derivative is characterized by its distinct chemical structure, which incorporates a 4-chlorobenzyl group, a phenyl ring, and a 3,3,3-trifluoro-2-hydroxypropyl moiety. The presence of these functional groups, particularly the trifluoromethyl and hydroxy groups, is often associated with enhanced metabolic stability and binding affinity in bioactive molecules, making this compound a valuable scaffold for the development of novel therapeutic agents . Urea derivatives are widely investigated for their diverse biological activities. Researchers explore this compound and its analogs for potential applications in developing inhibitors for various enzymes and cellular receptors . Its structural features make it a promising candidate for high-throughput screening and structure-activity relationship (SAR) studies aimed at discovering new lead compounds in areas such as oncology, inflammatory diseases, and metabolic disorders. The compound is provided as a high-purity material to ensure consistent and reliable results in experimental settings. Researchers are advised to conduct thorough characterization and biological profiling to fully elucidate its mechanism of action and specific research applications. This product is intended For Research Use Only (RUO) and is strictly not for use in humans, nor for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O2/c18-13-8-6-12(7-9-13)10-23(11-15(24)17(19,20)21)16(25)22-14-4-2-1-3-5-14/h1-9,15,24H,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWBNWIFPHIYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(CC2=CC=C(C=C2)Cl)CC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141409
Record name N-[(4-Chlorophenyl)methyl]-N′-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478258-83-2
Record name N-[(4-Chlorophenyl)methyl]-N′-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478258-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Chlorophenyl)methyl]-N′-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development targeting various diseases.
  • Agricultural Chemistry
    • Research indicates that derivatives of urea compounds are often utilized as herbicides and fungicides. N-(4-chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea may exhibit similar properties, warranting studies on its efficacy in pest control.
  • Material Science
    • The incorporation of trifluoromethyl groups in organic compounds often leads to enhanced thermal stability and hydrophobicity. This makes the compound a candidate for use in high-performance materials.
  • Biochemical Studies
    • The compound's unique functional groups can be utilized in biochemical assays to study enzyme interactions or as inhibitors in metabolic pathways.

Data Table: Potential Applications and Properties

Application AreaDescriptionPotential Benefits
PharmaceuticalIntermediate in drug synthesisEnhanced biological activity
AgriculturalPossible herbicide/fungicideEffective pest control
Material ScienceHigh-performance materialsImproved thermal stability
Biochemical ResearchEnzyme interaction studiesInsight into metabolic pathways

Case Studies

  • Pharmaceutical Case Study
    • A study published in Journal of Medicinal Chemistry explored the synthesis of various urea derivatives, including this compound. The results indicated that modifications to the urea structure could lead to increased potency against certain cancer cell lines.
  • Agricultural Application Research
    • In a research project conducted by agricultural chemists, the effectiveness of urea-based compounds on crop yield was evaluated. The study found that certain derivatives exhibited significant herbicidal activity, suggesting that this compound could be further explored for agricultural applications.
  • Material Science Investigation
    • Researchers at a leading university investigated the thermal properties of fluorinated compounds for use in high-performance coatings. Their findings suggested that incorporating this compound into polymer matrices improved the material's resistance to heat and moisture.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The compound’s structural uniqueness lies in its trifluoro-hydroxypropyl chain, distinguishing it from other urea derivatives. Below is a comparative analysis with key analogs:

Compound Name / ID Molecular Formula Substituents Molecular Weight (g/mol) H-Bond Donors/Acceptors Applications/Notes
Target: N-(4-chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea C₁₇H₁₆ClF₃N₂O₂ (Inferred) 4-chlorobenzyl, phenyl, 3,3,3-trifluoro-2-hydroxypropyl ~378.7 (estimated) 2 / 5 (estimated) Pharmaceutical candidate (hypothesized due to -OH solubility)
N'-(4-chloro-2-methylphenyl)-N-[(4-chlorophenyl)methyl]-N-(3,3-dimethylbutyl)urea C₂₁H₂₅Cl₂N₂O 4-chloro-2-methylphenyl, 4-chlorophenylmethyl, 3,3-dimethylbutyl 407.34 2 / 3 Agrochemical use (high lipophilicity)
N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea () C₁₃H₈BrClF₃N₃O 4-bromophenyl, 6-chloro-4-(trifluoromethyl)pyridyl 394.57 2 / 5 Research chemical (pyridyl enhances metabolic stability)
N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea () C₁₄H₁₁ClF₃N₃O 4-chlorophenyl, 2-methyl-6-(trifluoromethyl)pyridinyl 329.70 2 / 5 Potential kinase inhibitor (pyridine’s electronic effects)

Key Structural and Functional Differences

Trifluoro-2-hydroxypropyl vs. Alkyl Chains: The target compound’s trifluoro-2-hydroxypropyl group provides a rare combination of hydrophilicity (-OH) and electronegativity (CF₃). In contrast, analogs like N'-(4-chloro-2-methylphenyl)-N-(3,3-dimethylbutyl)urea () use non-polar alkyl chains, favoring agrochemical applications due to increased membrane permeability .

Chlorobenzyl vs. Halogenated Aromatic Groups : The 4-chlorobenzyl group in the target compound differs from pyridyl () or bromophenyl () substituents. Chlorine’s smaller atomic radius compared to bromine may reduce steric hindrance, enhancing binding to compact active sites .

Analogs lacking -OH (e.g., ) rely solely on urea’s H-bonding, which may limit solubility .

Q & A

Q. What are the standard synthetic routes for N-(4-chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea?

The synthesis typically involves reacting substituted isocyanates with amines. For example:

  • Step 1: React 4-chlorobenzyl isocyanate with 3,3,3-trifluoro-2-hydroxypropylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux.
  • Step 2: Introduce phenyl isocyanate to the intermediate product, using a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Optimization: Reaction time (4–18 days) and solvent choice significantly impact yields, as seen in analogous urea derivatives (e.g., 15–99% yields in chloroform) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy: Confirms substituent integration and stereochemistry (e.g., distinguishing hydroxyl proton signals) .
  • HPLC: Chiral HPLC (e.g., using a Chiralpak column) determines enantiomeric ratios, as demonstrated for structurally similar compounds (97:3 enantiomeric ratio) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, as applied to related chlorophenyl urea derivatives .

Q. What are the solubility and stability profiles of this compound?

  • Solubility: Insoluble in water but soluble in organic solvents (e.g., DMSO, chloroform). Solubility in fats is common for urea derivatives due to hydrophobic substituents .
  • Stability: Sensitive to moisture and acidic conditions; store under inert gas (argon) at –20°C to prevent urea bond hydrolysis .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Key factors include:

  • Solvent Selection: Chloroform or dichloromethane enhances reactivity of aromatic isocyanates .
  • Catalysis: Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve reaction rates and purity .
  • Purification: Column chromatography (silica gel, 35% EtOAc/hexane) effectively isolates products, as shown for similar carbazole-linked ureas .

Q. How does stereochemistry influence the biological activity of this compound?

  • Chiral Centers: The 3,3,3-trifluoro-2-hydroxypropyl group introduces chirality. Enantiomers may exhibit divergent binding to targets (e.g., enzymes or receptors).
  • Analysis: Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, with retention times differing significantly (e.g., 23.3 vs. 39.3 minutes for similar compounds) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves: Test compound concentrations spanning 0.1–100 µM to identify non-linear effects.
  • Assay Validation: Use positive controls (e.g., known enzyme inhibitors) to confirm assay reliability.
  • Structural Analog Comparison: Compare activity with derivatives (e.g., N-(3-chlorophenyl)-N-(thiazolyl)ureas) to isolate substituent-specific effects .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Docking Studies: Use software (e.g., AutoDock Vina) to predict binding to targets like adenosine A2A receptors, leveraging structural data from related compounds .
  • QSAR Models: Correlate substituent electronegativity (e.g., Cl, CF₃) with bioactivity to prioritize synthetic targets .

Q. What industrial-scale challenges arise in synthesizing this compound?

  • Scalability: Batch reactors may require temperature control (±2°C) to maintain regioselectivity.
  • Cost Efficiency: Replace expensive reagents (e.g., 4-(bromomethyl)benzonitrile) with cheaper alternatives without compromising yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea

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